Cas no 771528-85-9 (3-amino-3-(pyridin-2-yl)propanamide)

3-amino-3-(pyridin-2-yl)propanamide structure
771528-85-9 structure
商品名:3-amino-3-(pyridin-2-yl)propanamide
CAS番号:771528-85-9
MF:C8H11N3O
メガワット:165.19244
CID:551524
PubChem ID:43147987

3-amino-3-(pyridin-2-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-Pyridinepropanamide, b-amino-
    • 3-amino-3-pyridin-2-ylpropanamide
    • 3-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID AMIDE
    • RARECHEM AL BZ 0180
    • 3-amino-3-(pyridin-2-yl)propanamide
    • 771528-85-9
    • 2,2-DIMETHYLCYANOACETATEMETHYLESTER
    • AKOS009271692
    • CS-0292912
    • DTXSID00655574
    • EN300-1260513
    • MDL: MFCD06216305
    • インチ: InChI=1S/C8H11N3O/c9-6(5-8(10)12)7-3-1-2-4-11-7/h1-4,6H,5,9H2,(H2,10,12)
    • InChIKey: ZBRSERNJFMAHFZ-UHFFFAOYSA-N
    • ほほえんだ: NC(CC(N)C1=CC=CC=N1)=O

計算された属性

  • せいみつぶんしりょう: 165.09
  • どういたいしつりょう: 165.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 82A^2

3-amino-3-(pyridin-2-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1260513-1.0g
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
1g
$1014.0 2023-05-24
Enamine
EN300-1260513-0.25g
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
0.25g
$933.0 2023-05-24
Enamine
EN300-1260513-100mg
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
100mg
$678.0 2023-10-02
Enamine
EN300-1260513-50mg
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
50mg
$647.0 2023-10-02
Enamine
EN300-1260513-1000mg
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
1000mg
$770.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363582-500mg
3-Amino-3-(pyridin-2-yl)propanamide
771528-85-9 98%
500mg
¥26298.00 2024-07-28
Enamine
EN300-1260513-0.5g
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
0.5g
$974.0 2023-05-24
Enamine
EN300-1260513-5.0g
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
5g
$2940.0 2023-05-24
Enamine
EN300-1260513-10.0g
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
10g
$4360.0 2023-05-24
Enamine
EN300-1260513-250mg
3-amino-3-(pyridin-2-yl)propanamide
771528-85-9
250mg
$708.0 2023-10-02

3-amino-3-(pyridin-2-yl)propanamide 関連文献

3-amino-3-(pyridin-2-yl)propanamideに関する追加情報

Introduction to 3-amino-3-(pyridin-2-yl)propanamide (CAS No. 771528-85-9)

The compound 3-amino-3-(pyridin-2-yl)propanamide (CAS No. 771528-85-9) is a significant molecule in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, featuring a pyridine moiety linked to a propanamide backbone, has garnered attention due to its potential applications in drug discovery and molecular biology research. The pyridine ring, a common pharmacophore in medicinal chemistry, contributes to the compound's solubility and interaction with biological targets, making it a valuable candidate for further investigation.

Recent advancements in chemical biology have highlighted the importance of amide-containing compounds in modulating biological pathways. The amide group in 3-amino-3-(pyridin-2-yl)propanamide plays a crucial role in its reactivity and binding affinity to enzymes and receptors. This feature has been exploited in the design of novel inhibitors and modulators for various therapeutic applications. For instance, studies have demonstrated that amide-based molecules can effectively interact with proteases and kinases, which are key targets in the treatment of chronic diseases such as cancer and inflammatory disorders.

The structural motif of 3-amino-3-(pyridin-2-yl)propanamide also lends itself to further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. Researchers have explored various strategies to optimize this compound, including functional group transformations and library-based screening approaches. These efforts have led to the identification of several promising analogs with improved potency and selectivity. For example, modifications at the pyridine ring have been shown to enhance binding affinity to specific protein targets, while alterations at the amide moiety can influence metabolic stability and bioavailability.

In the context of drug development, 3-amino-3-(pyridin-2-yl)propanamide has been investigated as a lead compound for the discovery of new therapeutic agents. Its dual functionality—combining an amino group for nucleophilic reactions and a pyridine ring for hydrogen bonding interactions—makes it a versatile scaffold for designing molecules that can engage multiple binding sites on biological targets. This approach has been particularly effective in developing drugs that require allosteric modulation or multi-target inhibition.

Moreover, computational studies have played a pivotal role in understanding the molecular interactions of 3-amino-3-(pyridin-2-yl)propanamide with biological targets. Molecular docking simulations have been used to predict binding modes and affinities, providing insights into how this compound interacts with proteins such as enzymes and receptors. These simulations have guided experimental efforts by identifying key residues involved in binding and suggesting optimal modifications for improving drug-like properties.

The synthesis of 3-amino-3-(pyridin-2-yl)propanamide involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions at the pyridine ring followed by amide bond formation. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing waste generation and energy consumption. These green chemistry approaches align with the growing emphasis on environmentally responsible drug development practices.

Recent research has also explored the role of 3-amino-3-(pyridin-2-yl)propanamide in modulating neurological pathways. Studies suggest that this compound may interact with neurotransmitter systems, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyridine moiety's ability to cross the blood-brain barrier has been particularly noteworthy, opening up possibilities for central nervous system (CNS) drug discovery.

Another area of interest is the use of 3-amino-3-(pyridin-2-yl)propanamide as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations such as poor stability and immunogenicity. The amide group provides a scaffold for introducing diverse functional groups, allowing for the creation of molecules with tailored properties. This approach has been successful in developing drugs that target difficult-to-drug protein families.

The pharmacokinetic properties of 3-amino-3-(pyridin-2-yl)propanamide are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, permeability, metabolic stability, and excretion rate are critical determinants of drug efficacy and safety. Computational modeling has been employed to predict these properties early in the drug development process, streamlining optimization efforts.

In conclusion, 3-amino-3-(pyridin-2-y l)propanamide (CAS No. 771528 -85 -9 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structure , combined with its ability to interact with biological targets , makes it an attractive candidate for further development . Ongoing studies continue to uncover new applications for this molecule , reinforcing its importance in modern drug discovery . p >

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